7-Bromo-4,6-difluorocinnoline

Description

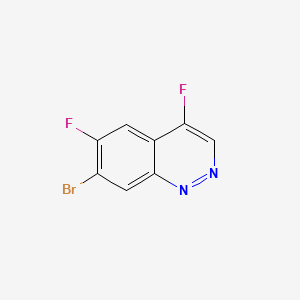

7-Bromo-4,6-difluorocinnoline is a halogenated cinnoline derivative characterized by a bromine atom at position 7 and fluorine atoms at positions 4 and 4. Cinnolines are nitrogen-containing heterocyclic compounds with a fused benzene ring, making them structurally analogous to quinoline and isoquinoline. The substitution of halogens (Br, F) at specific positions modulates electronic properties, solubility, and reactivity, which are critical for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H3BrF2N2 |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

7-bromo-4,6-difluorocinnoline |

InChI |

InChI=1S/C8H3BrF2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |

InChI Key |

SZFLOTSHXCTZNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=NC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Bromo-4,6-difluorocinnoline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-difluorocinnoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Organoboron Compounds: Serve as coupling partners in the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted cinnoline derivatives.

Scientific Research Applications

7-Bromo-4,6-difluorocinnoline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its potential as a pharmacophore in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-difluorocinnoline largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can form new bonds through substitution or coupling reactions. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cinnolines

7-Bromo-4,6-dichlorocinnoline

- Molecular Formula : C₈H₃BrCl₂N₂

- Molecular Weight : 277.93 g/mol

- Key Properties: Flash Point: Calculated via quantum chemical methods (CC-DPS), though specific values require subscription access . Synthesis: Chlorination steps often involve POCl₃ and DMF under heating (e.g., 110°C for 20 hours), as seen in analogous quinoline syntheses . Applications: Used as intermediates in kinase inhibitors or KRAS-targeting pharmaceuticals due to halogen-driven electronic effects .

7-Bromo-4,6-difluorocinnoline (Inferred Data)

- Molecular Formula : C₈H₃BrF₂N₂

- Molecular Weight : ~245.93 g/mol (estimated by replacing Cl with F).

- Key Differences :

Fluorinated Heterocycles with Similar Substituents

7-Bromo-4,5-difluoro-indolin-2-one

- Molecular Formula: C₈H₄BrF₂NO

- Key Features: Indole-derived structure with a ketone group. Reactivity: The electron-deficient aromatic ring facilitates nucleophilic substitution at bromine, similar to cinnolines .

- Applications: Potential use in anticancer agents, leveraging fluorine’s ability to enhance binding affinity .

7-Bromo-4,6-dichloro-8-fluoroquinazoline

- Molecular Formula : C₈H₃BrCl₂FN₂

- Key Differences: Quinazoline core (two nitrogen atoms in a six-membered ring) vs. cinnoline’s fused benzene-pyridazine system. Broader solubility in polar solvents due to additional nitrogen .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*Estimated values based on halogen substitution trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.